Product packaging for Ethyl 5-amino-2-methylnicotinate(Cat. No.:CAS No. 60390-42-3)

Ethyl 5-amino-2-methylnicotinate

Cat. No.: B1343917
CAS No.: 60390-42-3
M. Wt: 180.2 g/mol
InChI Key: HYBDHBPFSJDKMT-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identification

IUPAC Name and Common Synonyms

The systematic name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is ethyl 5-amino-2-methylpyridine-3-carboxylate . google.comscbt.com

In scientific literature and commercial catalogs, it is also known by several synonyms, including:

5-AMINO-2-METHYL-NICOTINIC ACID ETHYL ESTER google.comscbt.com

Ethyl 5-amino-2-methyl-nicotinate scbt.com

5-amino-2-methylnicotinate scbt.com

3-Pyridinecarboxylic acid, 5-amino-2-methyl-, ethyl ester google.comscbt.com

CAS Registry Number

The unique identifier assigned to Ethyl 5-amino-2-methylnicotinate by the Chemical Abstracts Service (CAS) is 60390-42-3 . scbt.comgoogle.com This number is used globally to provide an unambiguous way to identify the chemical substance.

Associated Database Identifiers

To facilitate its identification across various chemical databases and information systems, this compound is cataloged with several identifiers. These are crucial for researchers to locate and manage data related to the compound.

DatabaseIdentifier
PubChem CID 22180329 scbt.com
MDL Number MFCD09909700 google.com
InChI InChI=1S/C9H12N2O2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3,10H2,1-2H3 scbt.com
InChIKey HYBDHBPFSJDKMT-UHFFFAOYSA-N scbt.com
Canonical SMILES CCOC(=O)C1=C(N=CC(=C1)N)C scbt.com

Historical Context and Early Research Initiatives

Detailed historical records pinpointing the first synthesis or initial research initiatives specifically for this compound are not extensively documented in the public domain. However, the exploration of substituted nicotinic acid esters dates back to the mid-20th century. Research into functionally substituted derivatives of ethyl 2-methylnicotinate was being conducted as early as 1953, as evidenced by publications in the Journal of the American Chemical Society. acs.org This work laid the groundwork for the synthesis and investigation of a variety of compounds within this chemical class, including the 5-amino derivative. The primary focus of such early research was often the preparation of novel chemical structures that could serve as precursors or building blocks for more complex molecules.

Significance within Nicotinic Acid Derivative Research

The significance of this compound lies primarily in its role as a heterocyclic building block in organic synthesis. google.com Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone in medicinal chemistry and drug discovery due to their diverse biological activities.

This compound, with its strategically placed amino and methyl functional groups on the pyridine (B92270) ring, offers multiple reactive sites for chemical modification. This makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The development of novel synthetic methodologies, such as green chemistry approaches using enzymes in continuous-flow microreactors, has been applied to nicotinamide (B372718) derivatives, highlighting the ongoing interest in creating these compounds efficiently for further research. nih.gov While specific blockbuster drugs originating directly from this compound are not prominently cited, its availability as a research chemical is crucial for the exploration and development of new chemical entities in the pharmaceutical and agrochemical industries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B1343917 Ethyl 5-amino-2-methylnicotinate CAS No. 60390-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-amino-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBDHBPFSJDKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623302
Record name Ethyl 5-amino-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60390-42-3
Record name Ethyl 5-amino-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes

Established methods for the synthesis of Ethyl 5-amino-2-methylnicotinate primarily involve the formation of a nitro-substituted precursor, followed by a reduction step.

Synthesis from Ethyl β-aminocrotonate and Sodium Nitromalonaldehyde

A key method for constructing the substituted pyridine (B92270) ring of the target molecule involves the condensation of Ethyl β-aminocrotonate with a nitromalonaldehyde derivative. This approach builds the core heterocyclic structure with the necessary substituents in place. The reaction proceeds by reacting nitromalonaldehyde with ethyl 3-aminocrotonate in a solvent mixture, typically containing ethanol, water, and glacial acetic acid. The mixture is heated to facilitate the condensation and cyclization, leading to the formation of Ethyl 2-methyl-5-nitronicotinate. This nitro-substituted intermediate is the direct precursor to the final amino compound.

Reaction Summary: Synthesis of Nitro Precursor

Reactant A Reactant B Reagents/Conditions Product
Ethyl β-aminocrotonate Nitromalonaldehyde Ethanol, Water, Acetic Acid, 50°C Ethyl 2-methyl-5-nitronicotinate

Catalytic Hydrogenation of Nitro Ester Precursors

The conversion of the intermediate, Ethyl 2-methyl-5-nitronicotinate, to this compound is achieved through the reduction of the nitro group to an amine. Catalytic hydrogenation is a widely employed and efficient method for this transformation. This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

A common and effective method for the reduction of aromatic nitro compounds is catalytic hydrogenation using a platinum catalyst. The reaction is typically carried out by dissolving Ethyl 2-methyl-5-nitronicotinate in a neutral alcohol solvent, such as ethanol. The solution is then exposed to hydrogen gas under pressure in the presence of a finely divided platinum catalyst, often supported on carbon (Pt/C). The platinum surface catalyzes the addition of hydrogen across the nitro group, selectively reducing it to the corresponding amine with high efficiency.

Catalytic Hydrogenation Conditions

Substrate Catalyst Reducing Agent Solvent Product
Ethyl 2-methyl-5-nitronicotinate Platinum on Carbon (Pt/C) Hydrogen (H₂) Ethanol This compound

Alternative reduction conditions can be employed using metals in an acidic medium. While catalytic hydrogenation is common, dissolving metals like iron, tin, or zinc in acetic acid can also effectively reduce the nitro group. In some procedures involving nitropyridines, a mixture of acetic acid and acetic anhydride is used for reductive acylation. This process simultaneously reduces the nitro group and acylates the resulting amine. A subsequent hydrolysis step would be required to yield the free amine, this compound. This method can be advantageous when the free amine is sensitive or to avoid the use of high-pressure hydrogenation equipment.

Bromination of Ethyl Nicotinate (B505614) Followed by Amination (Analogue)

An alternative, analogous pathway to substituted aminonicotinates involves the functionalization of a pre-existing pyridine ring. This route would start with a readily available nicotinate ester, such as Ethyl nicotinate. The first step is an electrophilic halogenation, specifically bromination, to introduce a bromine atom at the 5-position, yielding Ethyl 5-bromonicotinate.

Following the bromination, the amino group can be introduced by replacing the bromine atom. This can be achieved through several methods:

Nucleophilic Aromatic Substitution (SNAr): The bromo-substituted pyridine can be reacted with an ammonia source under heat and pressure. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this type of substitution, particularly at the 2- and 4-positions, but it can also occur at the 5-position under forcing conditions.

Palladium-Catalyzed Amination: A more modern and versatile method is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the Ethyl 5-bromonicotinate and an ammonia equivalent or a protected amine, often under milder conditions than traditional SNAr reactions. jk-sci.comorganic-chemistry.org

This sequence provides a viable, albeit indirect, route to the target structure by building the substitution pattern on the pyridine core.

General Pyridine Synthesis Approaches Relevant to this compound

Several classical named reactions in organic chemistry provide general frameworks for the synthesis of substituted pyridines and are relevant to the synthesis of this compound.

Hantzsch Pyridine Synthesis: This is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate (B1210297). nih.govsci-hub.se The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. To adapt this synthesis for this compound, one would need to select starting materials that result in the desired 2-methyl and 5-amino substitution pattern, which can be complex due to the typical symmetrical nature of the initial condensation. libretexts.org

Guareschi-Thorpe Pyridine Synthesis: This method involves the condensation of a cyanoacetamide or cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of a base. youtube.comchemimpex.com This reaction is particularly useful for producing 2-hydroxypyridines (or their 2-pyridone tautomers). While not a direct route to the target molecule, the functional handles provided by the Guareschi-Thorpe products could potentially be manipulated in subsequent steps to achieve the desired substitution.

Bohlmann-Rahtz Pyridine Synthesis: This two-step process involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate. wikipedia.orgyoutube.com This intermediate then undergoes a heat-induced cyclodehydration to yield a polysubstituted pyridine. youtube.comchemspider.com The regioselectivity of this synthesis is a key advantage, and by carefully choosing the enamine (derived from a β-ketoester) and the ethynyl ketone, one could potentially construct the specific substitution pattern found in this compound. stackexchange.comwikipedia.org

Novel Synthetic Approaches and Innovations

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single operation. This approach is particularly valuable for the synthesis of polysubstituted pyridines. While a specific one-pot synthesis for this compound is not extensively documented, analogous syntheses of substituted pyridines suggest a plausible pathway.

A modified Bohlmann-Rahtz pyridine synthesis, for instance, allows for the one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound, an alkynone, and ammonia or an ammonia source to yield polysubstituted pyridines with controlled regiochemistry. core.ac.uk For the synthesis of an analogue of this compound, a potential MCR could involve the reaction of an appropriate enamine, a derivative of malononitrile, and an aldehyde in the presence of a suitable catalyst and solvent. The reaction proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization to afford the desired 2-aminopyridine (B139424) derivative. nih.gov The efficiency of such reactions often depends on the choice of catalyst, which can range from simple bases to more complex organocatalysts, and the reaction conditions. nih.gov

Table 1: Illustrative One-Pot Synthesis of 2-Aminopyridine Derivatives (Analogues)

Entry Aldehyde Ketone/Enaminone Nitrogen Source Catalyst Solvent Temp (°C) Yield (%)
1 Benzaldehyde Malononitrile Ammonium acetate Cellulose-based Cerium(IV) Ethanol RT High
2 4-Chlorobenzaldehyde Enaminone Benzylamine None Solvent-free 80 40-85

This table presents data from analogous one-pot syntheses of substituted 2-aminopyridines and is intended to be illustrative of the general methodology.

Metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines from aryl halides or triflates and is a highly relevant approach for the synthesis of this compound. nih.gov This reaction would involve the coupling of a suitable amine or ammonia equivalent with an ethyl 5-halo-2-methylnicotinate precursor (e.g., bromo or chloro derivative).

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org The success of this reaction is highly dependent on the choice of the palladium precursor, the phosphine ligand, the base, and the solvent.

While the direct application to this compound is not explicitly detailed in the literature, numerous examples of Buchwald-Hartwig amination on substituted halopyridines demonstrate the feasibility of this approach. For instance, the amination of 2-bromopyridines with various amines has been successfully achieved using palladium acetate or a pre-catalyst in combination with bulky, electron-rich phosphine ligands. researchgate.net

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halopyridines (Analogues)

Entry Aryl Halide Amine Pd Source Ligand Base Solvent Temp (°C) Yield (%)
1 2-Bromopyridine Volatile amines Pd(OAc)₂ dppp NaOtBu Toluene 80 55-98
2 3-Chloropyridine Octylamine Pd(OAc)₂ Josiphos K₃PO₄ t-BuOH/H₂O 100 High

This table is a compilation of data from analogous Buchwald-Hartwig amination reactions on substituted pyridines and serves to illustrate typical reaction parameters.

Reaction Conditions and Optimization

The successful synthesis of this compound, whether through one-pot or cross-coupling strategies, hinges on the careful optimization of various reaction parameters.

For metal-catalyzed reactions like the Buchwald-Hartwig amination, the choice of the catalyst system is paramount. nih.gov

Palladium Precursors: Common palladium sources include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and various pre-catalysts where the palladium is already complexed with a ligand.

Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and preventing catalyst deactivation. For the amination of halopyridines, bulky and electron-rich phosphine ligands are often employed. Examples include biaryl phosphine ligands like XPhos and SPhos, as well as ferrocenyl-based ligands like Josiphos. researchgate.netfrontiersin.org The choice of ligand can significantly impact the reaction's scope, efficiency, and the required catalyst loading. youtube.com

Bases: A strong, non-nucleophilic base is typically required to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and potassium phosphate (K₃PO₄). wikipedia.org The choice of base can influence the reaction rate and substrate compatibility.

In one-pot syntheses of pyridine analogues, the reagents are the building blocks of the heterocyclic ring. The purity and reactivity of the starting materials, such as the enaminone and the malononitrile derivative, are critical for achieving high yields.

The choice of solvent can have a profound impact on the outcome of the synthesis. In Buchwald-Hartwig aminations, aprotic, non-polar to polar solvents are commonly used.

Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently employed. wikipedia.org The solubility of the reactants, catalyst, and base in the chosen solvent is a key consideration. In some modern protocols, aqueous micellar conditions have been developed to promote greener chemistry. libretexts.org

Temperature: These reactions are often conducted at elevated temperatures, typically ranging from 80 to 110 °C, to ensure a reasonable reaction rate. researchgate.net However, the optimal temperature can vary depending on the reactivity of the substrates and the stability of the catalyst.

For one-pot reactions leading to pyridine analogues, the solvent choice can influence the reaction pathway and the stability of intermediates. Ethanol is often used as a green and effective solvent for such transformations. nih.gov Temperature control is also crucial; some steps may proceed at room temperature, while cyclization and aromatization may require heating. nih.gov

After the reaction is complete, the desired product, this compound, must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, catalyst residues, and byproducts.

Purification Techniques:

Extraction: A common initial workup step involves partitioning the reaction mixture between an organic solvent and an aqueous phase to remove inorganic salts and water-soluble impurities.

Chromatography: Column chromatography on silica gel is a widely used technique for purifying organic compounds. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) would be chosen to separate the product from impurities based on polarity. researchgate.net

Crystallization/Recrystallization: If the product is a solid, recrystallization from an appropriate solvent or solvent mixture can be a highly effective method for achieving high purity. quora.com

Yield Optimization: To maximize the yield of this compound, several factors can be systematically varied and optimized:

Stoichiometry of Reactants: Adjusting the ratio of the reactants can drive the reaction to completion.

Catalyst and Ligand Loading: In metal-catalyzed reactions, minimizing the catalyst loading while maintaining high conversion is desirable for both economic and environmental reasons.

Reaction Time and Temperature: Monitoring the reaction progress over time (e.g., by TLC or GC-MS) helps to determine the optimal reaction time to maximize product formation and minimize byproduct formation.

Choice of Base and Solvent: As discussed, these parameters can have a significant effect on the reaction outcome and should be screened to identify the optimal conditions. nih.gov

By carefully selecting the synthetic strategy and optimizing the reaction conditions, this compound can be synthesized efficiently and in high purity.

Mechanistic Investigations of Formation Reactions

The formation of this compound, a substituted pyridine derivative, can be understood by examining analogous synthetic routes, as direct mechanistic studies on its specific formation are not extensively detailed in the available scientific literature. The Hantzsch pyridine synthesis serves as a well-established model for the construction of the pyridine ring from acyclic precursors and provides valuable insights into the potential reaction pathways, intermediates, and transition states involved. wikipedia.orgacs.org

Reaction Intermediates and Transition States (Analogue)

The synthesis of substituted pyridines, analogous to this compound, often proceeds through a multi-component reaction involving the condensation of a β-ketoester, an aldehyde, and a nitrogen source, such as ammonia or an ammonium salt. wikipedia.org The mechanism of this transformation, particularly the Hantzsch synthesis, has been investigated, revealing key intermediates and plausible transition states.

The reaction is believed to initiate with the formation of two key intermediates. The first is an enamine, generated from the condensation of a β-ketoester (like ethyl acetoacetate) with ammonia. acs.orgorganic-chemistry.org The second key intermediate is a Knoevenagel condensation product, an α,β-unsaturated carbonyl compound, formed from the reaction of an aldehyde with a second equivalent of the β-ketoester. acs.orgorganic-chemistry.org

Plausible Reaction Intermediates in Analogue Syntheses:

Intermediate TypeDescription
EnamineFormed from the condensation of a β-ketoester and ammonia.
α,β-Unsaturated CarbonylProduct of Knoevenagel condensation between an aldehyde and a β-ketoester.
Michael AdductResulting from the addition of the enamine to the α,β-unsaturated carbonyl.
Dihydropyridine (B1217469)The cyclic product formed after intramolecular condensation and dehydration.

This table is generated based on established mechanisms of analogous pyridine syntheses.

NMR studies on related Hantzsch reactions have provided evidence for the intermediacy of the enamine and the chalcone-type Knoevenagel product. researchgate.net Furthermore, mass spectrometry monitoring of charge-tagged reactants has supported a pathway involving the formation of these key intermediates leading to the dihydropyridine core. wikipedia.org The specific transition states would involve geometries facilitating the nucleophilic attack of the enamine on the unsaturated system and the subsequent intramolecular ring-closing steps. The exact energies and structures of these transition states are highly dependent on the specific reactants and reaction conditions.

Derivatization and Analog Synthesis

Modification at the Amino Group

The primary amino group at the 5-position of the pyridine (B92270) ring is a key site for derivatization, readily undergoing reactions such as acylation and diazotization.

The amino group of Ethyl 5-amino-2-methylnicotinate can be readily acylated to form the corresponding amides. A notable example is the acetylation to yield Ethyl 5-acetylamino-2-methylnicotinate. This transformation can be achieved through catalytic reduction of the corresponding nitro compound, Ethyl 2-methyl-5-nitronicotinate, in the presence of acetic acid and acetic anhydride. acs.org This one-pot reductive acetylation provides a direct route to the N-acylated product.

Table 1: Acylation of this compound

Product NameReaction TypeReagents and Conditions
Ethyl 5-acetylamino-2-methylnicotinateReductive AcetylationCatalytic hydrogenation in acetic acid and acetic anhydride. acs.org

The amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the pyridine ring. The diazotization of aromatic amines is a well-established process, typically involving the reaction with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. byjus.com This diazonium salt can then undergo a range of substitution reactions, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.gov

For instance, the amino group of this compound can be transformed into an iodo group to furnish Ethyl 5-iodo-2-methylnicotinate. acs.org While specific procedural details for the direct conversion of this compound to its hydroxy and hydrogen analogs are not extensively documented in readily available literature, the general principles of the Sandmeyer and related reactions suggest these transformations are feasible. The hydroxylation can be achieved by reacting the diazonium salt with water, often in the presence of a copper catalyst like copper(I) oxide, while the replacement by hydrogen (deamination) can be accomplished using reducing agents such as hypophosphorous acid. wikipedia.org

Table 2: Diazotization and Subsequent Transformations

Starting MaterialProduct NameTransformationKey Reagents
This compoundEthyl 5-iodo-2-methylnicotinateDiazotization followed by IodinationNaNO₂, Acid, KI
This compoundEthyl 5-hydroxy-2-methylnicotinateDiazotization followed by HydroxylationNaNO₂, Acid, H₂O, Cu₂O (catalyst)
This compoundEthyl 2-methylnicotinateDiazotization followed by DeaminationNaNO₂, Acid, H₃PO₂

Modification at the Ester Group

The ethyl ester group provides another handle for chemical modification, primarily through hydrolysis and transesterification reactions.

The ester functionality can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 5-amino-2-methylnicotinic acid. sigmaaldrich.comnih.gov This reaction is a fundamental transformation in organic synthesis, allowing for the introduction of a carboxylic acid group which can then be used for further derivatization, such as amide bond formation. The hydrolysis of the related Ethyl 2-methyl-5-nitronicotinate to 2-methyl-5-nicotinic acid has been reported, suggesting a similar feasibility for the amino-substituted counterpart. acs.org

Table 3: Hydrolysis of this compound

Product NameReaction TypeGeneral Conditions
5-Amino-2-methylnicotinic acidHydrolysisAqueous acid or base, followed by neutralization. sigmaaldrich.comnih.gov

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol, a reaction that can be catalyzed by either acids or bases. nih.govyoutube.com This allows for the synthesis of a variety of different esters of 5-amino-2-methylnicotinic acid. For example, the transesterification of diethyl malonate with benzyl (B1604629) alcohol has been studied, indicating the potential for similar reactions with nicotinate (B505614) esters. researchgate.net While specific examples with this compound are not prevalent in the literature, the general methodology is widely applicable.

Table 4: Transesterification of this compound

Product TypeReaction TypeGeneral Conditions
Alkyl/Aryl 5-amino-2-methylnicotinatesTransesterificationAlcohol, Acid or Base catalyst. nih.govyoutube.com

Substitutions on the Pyridine Ring

The pyridine ring of this compound can also be a site for further substitution, although the existing substituents will direct the position of any new groups. The amino group is an activating, ortho-, para-directing group, while the ester is a deactivating, meta-directing group. This interplay of electronic effects will govern the regioselectivity of electrophilic aromatic substitution reactions.

While specific examples of electrophilic substitution on this compound are not widely reported, studies on related aminopyridine systems demonstrate the feasibility of such reactions. For example, the ortho-lithiation of N-protected aminopyridines allows for regiospecific electrophilic substitution. acs.org Furthermore, the synthesis of various 5-substituted pyridine analogs has been explored in other contexts, highlighting the potential for modifying this position. organic-chemistry.org

Another approach to modifying the pyridine ring is through nucleophilic aromatic substitution, typically on a related nitro-substituted precursor. For instance, the nitro group in Ethyl 2-methyl-5-nitronicotinate could potentially be displaced by a nucleophile, leading to a variety of 5-substituted derivatives.

Introduction of Halogen Atoms (e.g., Bromo, Chloro)

The introduction of halogen atoms onto the pyridine ring of nicotinate derivatives is a common strategy to modulate electronic properties and metabolic stability. While specific examples detailing the direct halogenation of this compound are not extensively documented in readily available literature, general methodologies for the halogenation of aromatic amines and pyridine rings are well-established. For instance, electrophilic aromatic substitution reactions can be employed, although the activating nature of the amino group and the deactivating effect of the pyridine nitrogen and ester group must be carefully considered to control regioselectivity.

A general approach for synthesizing halogenated pyrido[3,4-b]pyrazines often starts with a halogenated diaminopyridine precursor. For example, the synthesis of an 8-bromo-3-phenylpyrido[3,4-b]pyrazine can be achieved by reacting 3,4-diamino-5-bromopyridine with methyl oxo(phenyl)acetate. rsc.org This resulting intermediate can then undergo further reactions, such as chlorination and subsequent hydrazinolysis, to yield various halogenated derivatives. rsc.org

Incorporation of Alkyl and other Functional Groups

The alkylation of the this compound scaffold or its subsequent derivatives can significantly influence biological activity. Studies on related structures have shown that the size and nature of alkyl substituents are critical. For example, in a series of ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, replacing the ethyl group of the carbamate (B1207046) with a methyl group resulted in no significant change in activity. nih.gov However, the introduction of bulkier aliphatic groups led to a reduction in biological activity. nih.gov

Furthermore, the amino group at the 5-position is a key site for modification. Acetylation of this group has been shown to decrease the anticancer activity of related pyrido[3,4-b]pyrazine (B183377) compounds, highlighting the importance of this primary amine for the molecule's therapeutic effect. nih.gov

Synthesis of Fused Heterocyclic Analogues (e.g., pyrido[3,4-b]pyrazines)

A significant area of research has been the use of this compound precursors to construct more complex, fused heterocyclic systems like pyrido[3,4-b]pyrazines. These compounds are recognized for their potent antimitotic and anticancer activities. nih.gov The general synthesis involves the cyclization of a substituted diaminopyridine with a glyoxal (B1671930) derivative. For instance, reacting a 3,4-diaminopyridine (B372788) with phenylglyoxal (B86788) monohydrate in a solvent like dioxane under reflux can yield the core pyrido[3,4-b]pyrazine structure. rsc.org

These fused systems have also been explored for their potential as protein kinase inhibitors. rsc.org The synthesis of these complex molecules often involves multi-step sequences, starting from precursors like 3,4-diaminopyridine, which itself can be derived from nicotinic acid frameworks. rsc.orgnih.gov The resulting pyrido[3,4-b]pyrazine scaffold can then be further functionalized to explore structure-activity relationships. rsc.org

Stereoselective Synthesis of Chiral Derivatives

The introduction of chiral centers into drug molecules can have a profound impact on their biological activity, as different stereoisomers can interact differently with chiral biological targets like enzymes and receptors. In the context of derivatives from the this compound lineage, the synthesis of specific stereoisomers has been a key focus, particularly for potent antimitotic agents. nih.govnih.gov

A notable example is the chiral isomers of ethyl 5-amino-2-methyl-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl carbamate. nih.gov The (S)-isomer, in particular, has been identified as a potent antimitotic compound. nih.gov The stereoselective synthesis of such compounds is crucial to isolate the more active enantiomer and is often achieved through the use of chiral starting materials or chiral catalysts during the synthetic process. While specific detailed procedures for the stereoselective synthesis starting from this compound are proprietary or described in specialized literature, the importance of obtaining enantiomerically pure compounds is well-established for this class of molecules.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies have provided critical insights into the structural requirements for therapeutic efficacy.

Impact of Substituents on Biological Activity

SAR studies on pyrido[3,4-b]pyrazine derivatives have revealed several key structural features that govern their activity. The 5-amino group has been shown to be critical. Its replacement with a hydrogen atom led to a reduction in in vivo cytotoxicity, and its substitution with a 5(6H)-oxo group caused a significant decrease in in vitro activity and abolished in vivo activity altogether. nih.gov

The carbamate group at the 7-position and its substituents are also crucial. Research indicates that the carbamate group itself is a requirement for activity. nih.gov The nature of the alkyl ester influences potency; while replacing the ethyl with a methyl group had little effect, bulkier aliphatic groups diminished activity. nih.gov Furthermore, modifying the ethoxy portion of the carbamate to a methylamino group also reduced activity. nih.gov The introduction of an amino group at the 8-position was found to be detrimental, destroying the compound's activity. nih.gov

In the context of protein kinase inhibition, the position of certain pharmacophoric groups, such as a 4-(piperidin-1-yl)aniline moiety, on the pyrido[3,4-b]pyrazine ring is critical for binding to therapeutic targets. rsc.org

Compound ModificationPositionObserved Effect on Biological ActivityReference
Replacement of 5-amino with hydrogen5Reduced in vivo cytotoxicity nih.gov
Replacement of 5-amino with 5(6H)-oxo5Significant decrease in in vitro activity; loss of in vivo activity nih.gov
Replacement of ethyl on carbamate with methyl7No significant change in activity nih.gov
Replacement of ethyl on carbamate with bulky alkyl groups7Reduced activity nih.gov
Replacement of ethoxy on carbamate with methylamino7Reduced activity nih.gov
Acetylation of 5-amino group5Decreased activity nih.gov
Introduction of an amino group8Destroyed activity nih.gov

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of this compound derivatives, particularly those with a chiral center at the C2 position of the pyrido[3,4-b]pyrazine ring system. nih.gov The two chiral isomers (enantiomers) of ethyl 5-amino-2-methyl-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl carbamate, NSC 613862 ((S)-(-)) and NSC 613863 ((R)-(+)), exhibit potent antitubulin activity. However, the (S)-isomer is a significantly more potent antimitotic compound than the (R)-isomer. nih.gov

This difference in potency is attributed to their differential binding to tubulin. A study on structural analogs further elucidated the importance of the substituent at the chiral C2 carbon. Replacing the methyl group with a hydrogen atom led to a compound (NSC 337238) with higher binding affinity for tubulin and a lower half-inhibitory concentration (IC50) for tubulin polymerization compared to an achiral, dehydrogenated analog. nih.gov A demethylated and hydrogenated analog (NSC 330770) interacted even more strongly with tubulin. nih.gov These findings underscore that both the stereochemical configuration and the nature of the substituent at the chiral center are critical determinants of the biological activity of these compounds. nih.gov

CompoundChirality/ModificationTubulin Binding Affinity (Ka, M-1)Tubulin Polymerization Inhibition (IC50, µM)Reference
NSC 613862(S)-isomerMarkedly different from (R)-isomerMore potent than (R)-isomer nih.gov
NSC 613863(R)-isomerMarkedly different from (S)-isomerLess potent than (S)-isomer nih.gov
C179Achiral (dehydrogenated, methylated)(2.29 ± 0.17) x 104100 nih.gov
NSC 337238Achiral (dehydrogenated, H at C2)(2.62 ± 0.35) x 10514 nih.gov
NSC 330770Racemic (demethylated, hydrogenated)(3.30 ± 0.56) x 106- nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

While specific, experimentally verified ¹H NMR data for Ethyl 5-amino-2-methylnicotinate is not widely available in the public domain, the expected proton signals can be predicted based on its chemical structure. The spectrum would likely be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

The key proton environments and their anticipated chemical shifts (δ) are:

Ethyl group protons: An ethyl group (-OCH₂CH₃) would exhibit a quartet for the methylene (B1212753) protons (OCH₂) and a triplet for the methyl protons (CH₃).

Aromatic protons: The pyridine (B92270) ring contains two protons. Their chemical shifts would be influenced by the positions of the amino and methyl substituents.

Amino group protons: The amino group (-NH₂) protons would typically appear as a broad singlet.

Methyl group protons: The methyl group (-CH₃) attached to the pyridine ring would show a singlet.

For comparison, related compounds such as ethyl 2-methylnicotinate have been characterized, showing distinct signals for the various proton groups. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Ethyl -CH₃ ~1.3 Triplet
Pyridine -CH₃ ~2.4 Singlet
Amino -NH₂ Broad singlet
Ethyl -OCH₂ ~4.3 Quartet

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce. However, the expected carbon signals can be inferred from its structure.

The key carbon environments and their anticipated chemical shifts (δ) are:

Carbonyl carbon: The ester carbonyl carbon (C=O) is expected to resonate in the downfield region of the spectrum.

Pyridine ring carbons: The carbons of the pyridine ring will show distinct signals based on their electronic environment, influenced by the nitrogen atom and the substituents.

Ethyl group carbons: The methylene carbon (-OCH₂) and the methyl carbon (-CH₃) of the ethyl group will have characteristic chemical shifts.

Methyl group carbon: The carbon of the methyl group attached to the pyridine ring will also have a specific resonance.

Data from similar structures, such as 5-ethyl-2-methylpyridine, can provide a reference for the expected chemical shifts of the pyridine and methyl carbons. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
Ethyl -CH₃ ~14
Pyridine -CH₃ ~20-25
Ethyl -OCH₂ ~60
Pyridine carbons ~110-160

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the complete structural assignment of this compound. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethyl group. An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons, confirming the assignments made in the 1D spectra. Although no specific 2D NMR data for this compound is publicly available, these techniques are standard practice in the structural elucidation of novel organic molecules.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

N-H Stretches: The amino group (-NH₂) will typically exhibit two stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. For comparison, the IR spectrum of 2-amino-5-methylpyridine (B29535) shows N-H stretching bands around 3444 and 3335 cm⁻¹. researchgate.net

C=O Ester Stretch: A strong absorption band characteristic of the ester carbonyl group (C=O) is expected in the range of 1700-1730 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bond of the aromatic amine is expected to appear in the region of 1250-1360 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the ester group will likely produce strong bands in the 1000-1300 cm⁻¹ region.

Aromatic C=C and C=N Stretches: The pyridine ring will show characteristic stretching vibrations for C=C and C=N bonds in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch (amino) 3300-3500
C-H Stretch (aromatic/aliphatic) 2850-3100
C=O Stretch (ester) 1700-1730
C=C and C=N Stretch (aromatic) 1400-1600
C-N Stretch 1250-1360

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The molecular weight of this compound is 180.20 g/mol . moldb.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 180. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the ester, leading to a significant fragment ion. Other characteristic fragmentation patterns could include the loss of the methyl group or cleavage of the pyridine ring. For reference, the mass spectrum of the related compound ethyl 2-methylnicotinate has been documented. nist.gov

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M]⁺ 180

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is instrumental in determining the precise elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, allowing for the calculation of its elemental formula. For this compound (C9H12N2O2), the exact mass can be calculated and compared with the experimentally determined value, providing a high degree of confidence in the compound's identity. This level of precision is critical for distinguishing between isomers and confirming the successful synthesis of the target molecule.

Molecular Ion Peak Analysis

In mass spectrometry, the molecular ion peak (M+) corresponds to the molecule that has lost one electron. For this compound, with a molecular weight of approximately 180.21 g/mol , the mass spectrum would be expected to show a prominent molecular ion peak at an m/z value corresponding to this mass. scbt.comcookechem.com The presence and intensity of this peak, along with the characteristic fragmentation pattern, serve as a fingerprint for the molecule, aiding in its identification. Further fragmentation of the molecular ion provides valuable structural information. For instance, the fragmentation of N-methylated amino acids derivatized with ethyl chloroformate has been shown to yield abundant [M-COOC2H5]+ ions, which can be indicative of the compound's structure. nih.gov

Chromatographic Techniques for Purity Assessment

Ensuring the purity of this compound is paramount for its use in research and development. Chromatographic techniques are the gold standard for assessing the purity of chemical compounds by separating them from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a mixture. For the analysis of compounds similar to this compound, such as other pyridine derivatives, reversed-phase HPLC methods are commonly employed. sielc.com These methods often utilize a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, with the addition of an acid such as formic or phosphoric acid to improve peak shape. sielc.com The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak indicates a high level of purity. Some commercially available related compounds, such as ethyl 2-amino-5-methylnicotinate, specify a purity of 95% or higher, as determined by HPLC. bldpharm.comsigmaaldrich.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another essential technique for purity assessment, particularly for volatile and thermally stable compounds. In GC, the sample is vaporized and separated in a gaseous mobile phase. The choice of column is critical, with both polar and nonpolar columns being used to achieve optimal separation. unl.edu For the analysis of amino compounds, derivatization is often necessary to increase their volatility. nih.govnih.gov For instance, N-methylated amino acids have been successfully analyzed by GC-MS after derivatization with ethyl chloroformate. nih.gov A single, sharp peak in the gas chromatogram would indicate a high degree of purity for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective method for both the separation and identification of compounds in a mixture. This technique is particularly valuable for the analysis of complex samples and for confirming the identity of the main component and any impurities. LC-MS methods have been developed for the quantification of related amino-containing compounds in biological matrices, demonstrating the technique's applicability. nih.govresearchgate.net The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode can offer exceptional sensitivity and specificity. nih.govresearchgate.net For this compound, an LC-MS analysis would provide both the retention time from the LC separation and the mass spectrum of the eluting peak, confirming its identity and assessing its purity with a high degree of confidence. Documentation for related compounds often includes LC-MS data to support their characterization. bldpharm.combldpharm.combldpharm.com

X-ray Crystallography for Solid-State Structure Determination (Analogue)

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., DFT, AM1, PM3)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and semi-empirical methods like Austin Model 1 (AM1) and Parametric Method 3 (PM3) are employed to model the electronic behavior of molecules with varying degrees of accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a crucial first step in computational analysis, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like Ethyl 5-amino-2-methylnicotinate, this would be performed using methods like DFT with a suitable basis set, such as B3LYP/6-311+G(d,p). This level of theory has been successfully applied to similar isonicotinate (B8489971) derivatives to achieve a good correlation between calculated and experimental structural parameters. nih.gov

The optimized geometry provides insights into bond lengths, bond angles, and dihedral angles. For instance, in the structurally related ethyl 5-amino-2-bromoisonicotinate, the isonicotinate ring system is essentially planar. nih.gov A similar planarity would be expected for this compound, with the ethyl group also likely adopting a planar orientation relative to the ring.

Following optimization, an analysis of the electronic structure reveals key chemical reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For the analogous ethyl 5-amino-2-bromoisonicotinate, the calculated HOMO and LUMO energies are -6.2700 eV and -2.1769 eV, respectively, resulting in an energy gap of 4.0931 eV. nih.gov Similar calculations for this compound would provide valuable information on its electronic characteristics.

Table 1: Representative Quantum Chemical Properties of a Structurally Similar Isonicotinate Derivative

ParameterValueMethodReference
HOMO Energy-6.2700 eVDFT/B3LYP/6-311+G(d,p) nih.gov
LUMO Energy-2.1769 eVDFT/B3LYP/6-311+G(d,p) nih.gov
HOMO-LUMO Gap (ΔE)4.0931 eVDFT/B3LYP/6-311+G(d,p) nih.gov

This data is for ethyl 5-amino-2-bromoisonicotinate and is presented to illustrate the expected outcomes of such calculations for this compound.

Spectroscopic Property Prediction (e.g., UV-Vis, IR)

Quantum chemical calculations can also predict spectroscopic properties, which can aid in the characterization of a compound. The vibrational frequencies in an Infrared (IR) spectrum can be calculated and compared with experimental data to confirm the molecular structure. For substituted pyridines, DFT calculations have been shown to accurately predict vibrational modes.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. For related substituted pyridines, computational methods have been used to understand their emission properties. rsc.org Such predictions for this compound would be valuable for its analytical identification.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and for understanding potential biological activities.

Ligand-Protein Interactions and Binding Affinity Prediction

Molecular docking simulations can be used to investigate the interaction of this compound with various protein targets. The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. A more negative score generally indicates a more favorable binding interaction.

For example, a study on ethyl 5-amino-2-bromoisonicotinate performed molecular docking with the COVID-19 main protease (PDB ID: 6LU7) and found a moderate binding affinity of -5.4 kcal/mol. nih.gov The interactions observed included hydrogen bonds and hydrophobic interactions with the amino acid residues in the protein's active site. Similar docking studies with this compound against various enzymes or receptors could reveal its potential as an inhibitor or modulator of their function.

Identification of Active Binding Sites on Target Proteins

Beyond predicting binding affinity, molecular docking also elucidates the specific interactions that stabilize the ligand-protein complex. This includes identifying the key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs. For instance, in docking studies of other heterocyclic compounds, specific residues like tyrosine and serine have been identified as forming key hydrogen bond interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR study for this compound is not currently available in the literature, the methodology can be described based on studies of similar classes of compounds.

A QSAR study on a series of pyrimidine-5-carboxylate derivatives, for instance, successfully developed a model to predict their inhibitory activity against AP-1 and NF-κB mediated gene expression. nih.gov The model was built using support vector machines and quantum chemical parameters as descriptors. These descriptors included the Kier and Hall index, information content, YZ shadow, and maximum and minimum partial charges on a nitrogen atom. nih.gov

For a future QSAR study involving this compound and its analogs, a similar approach could be taken. A dataset of compounds with varying substituents on the pyridine (B92270) ring and their corresponding measured biological activities would be required. Then, a range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) would be calculated for each compound. Statistical methods would then be employed to build a predictive model that could be used to estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing detailed insights into their dynamic properties, conformational changes, and intermolecular interactions. While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, the principles and applications of MD can be readily applied to this molecule to understand its behavior at an atomic level. Such simulations are crucial in fields like drug discovery and materials science for predicting the interactions of small molecules with biological targets or their aggregation properties. nih.govresearchgate.net

MD simulations treat atoms as classical particles and use Newton's laws of motion to calculate their trajectories over time. The forces between atoms are described by a molecular mechanics force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.

A hypothetical molecular dynamics simulation of this compound would typically involve the following steps:

System Setup: A starting conformation of the this compound molecule would be generated. This structure would then be placed in a simulation box, often filled with a solvent, such as water, to mimic physiological conditions. The system would be neutralized by adding ions if necessary.

Energy Minimization: The initial system would be subjected to energy minimization to relax any steric clashes or unfavorable geometries, bringing the system to a low-energy starting point.

Equilibration: The system would be gradually heated to the desired temperature and equilibrated at a constant pressure to ensure it reaches a stable state. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

Production Run: Once equilibrated, the production MD simulation is run for a specific duration, ranging from nanoseconds to microseconds, depending on the process being studied. During this phase, the trajectories of all atoms are saved at regular intervals for subsequent analysis.

Analysis of Simulation Trajectories

The saved trajectories can be analyzed to extract a wealth of information about the dynamic properties of this compound. Key analyses would include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD plot indicates that the simulation has reached equilibrium and the molecule is conformationally stable.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the molecule. Higher RMSF values for specific atoms or functional groups indicate greater mobility. For this compound, one might expect higher fluctuations in the ethyl ester group compared to the more rigid pyridine ring.

Hydrogen Bonding Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the amino group and the ester carbonyl of this compound and surrounding solvent molecules or a potential binding partner. The amino group can act as a hydrogen bond donor, while the ester and the pyridine nitrogen can act as acceptors.

Conformational Analysis: By clustering the conformations sampled during the simulation, it is possible to identify the most populated and energetically favorable shapes of the molecule. This is crucial for understanding how it might fit into a binding site of a protein.

Interaction Energy Calculations: In a simulation with a target protein, the binding free energy between this compound and the protein can be estimated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Illustrative Research Findings

While direct research on this compound is limited, studies on similar aminopyridine and nicotinic acid derivatives provide insights into what one might expect. nih.govrsc.orgnih.govnih.gov For instance, MD simulations on aminopyridine derivatives have been used to explore their binding modes with protein kinases, revealing key hydrogen bonding and hydrophobic interactions that are critical for their inhibitory activity. nih.gov Similarly, simulations of nicotinic acid derivatives have helped in understanding their interactions with nicotinic acetylcholine (B1216132) receptors. nih.govnih.gov

Hypothetical Simulation Data Tables

The following tables illustrate the type of data that could be generated from a molecular dynamics simulation of this compound.

Table 1: Illustrative Simulation Parameters for this compound in Water

Parameter Value
Force Field AMBER, CHARMM, or GROMOS
Solvent Model TIP3P or SPC/E Water
Box Type Cubic
Equilibration Time 1 ns (NVT), 5 ns (NPT)
Production Run Time 100 ns
Temperature 300 K
Pressure 1 atm
Integration Timestep 2 fs

Table 2: Hypothetical RMSF Values for Key Functional Groups

Functional Group Average RMSF (Å)
Pyridine Ring 0.5 ± 0.1
Amino Group 0.8 ± 0.2
Methyl Group (on ring) 0.9 ± 0.3
Ethyl Ester Group 1.5 ± 0.4

Table 3: Potential Hydrogen Bond Interactions with a Hypothetical Protein Target

Donor Acceptor Occupancy (%)
Amino Group (NH2) Aspartate (OD1) 75.2
Tyrosine (OH) Pyridine Nitrogen 45.8
Water Ester Carbonyl (O) 92.1

These tables are provided for illustrative purposes to demonstrate the kind of quantitative data that molecular dynamics simulations can provide. The actual values would be dependent on the specific simulation conditions and the system being studied. The insights gained from such simulations are invaluable for the rational design of new molecules with desired properties, such as enhanced binding affinity to a biological target or improved solubility.

Biological Activities and Mechanisms of Action

Antimicrobial Properties

There is no available scientific evidence to suggest that Ethyl 5-amino-2-methylnicotinate possesses antimicrobial properties.

Potential against Bacterial Infections

No studies have been published that investigate the efficacy of this compound against bacterial infections.

Central Nervous System (CNS) Effects

The effects of this compound on the central nervous system have not been a subject of scientific investigation based on currently available literature.

Blood-Brain Barrier Penetration

There is no data available from research studies to indicate whether this compound can penetrate the blood-brain barrier.

Enzyme Interaction and Modulation

The interaction of small molecules with enzymes and receptors is a cornerstone of pharmacology. These interactions can lead to the modulation of the protein's conformation and, consequently, its function. The ethyl nicotinate (B505614) scaffold, a core component of this compound, serves as a valuable starting point for designing molecules that can bind to specific biological targets and alter their activity.

The ability of a molecule to exert a biological effect is initiated by its binding to a specific target, typically a protein receptor. This binding is a highly specific, three-dimensional interaction governed by the structural and chemical properties of both the ligand (the small molecule) and the receptor's binding site.

For analogues of this compound, a key target that has been extensively studied is the P2Y12 receptor. nih.govmdpi.com This receptor is a chemoreceptor for adenosine diphosphate (ADP) and belongs to the G protein-coupled receptor (GPCR) family. wikipedia.org The interaction of ligands with this receptor is a critical area of drug discovery. For instance, in the development of P2Y12 antagonists, the ethyl ester group of an analogue, AZD1283, was found to form important hydrophobic contacts with amino acid residues Val-190 and Cys-194 within a sub-cavity of the receptor. researchgate.net This specific ligand-target interaction is crucial for the molecule's ability to anchor itself within the binding site and exert its antagonistic effect.

Upon binding, a ligand can modulate the target protein's three-dimensional shape, or conformation. This change in conformation can either activate or inhibit the protein's normal function. In the case of receptor antagonists, the ligand binds to the receptor but does not provoke the conformational change necessary for signal transduction.

By occupying the binding site, an antagonist molecule prevents the endogenous activator (agonist) from binding and initiating the signaling cascade. For the P2Y12 receptor, its activation by ADP triggers a series of intracellular events that lead to platelet activation and aggregation. patsnap.com P2Y12 receptor antagonists, including analogues of this compound, function by blocking the binding of ADP. patsnap.com This prevents the receptor from adopting its active conformation, thereby inhibiting the downstream signaling pathways and ultimately suppressing platelet aggregation. nih.gov

Analogues of this compound have been instrumental in the development of potent P2Y12 receptor antagonists. nih.gov The P2Y12 receptor is a primary target for antiplatelet therapy, which is vital in the management and prevention of arterial thrombosis, a condition that can lead to heart attacks and strokes. nih.govpatsnap.com

P2Y12 inhibitors are a class of antiplatelet medicines that make platelets less sticky, helping to prevent the formation of blood clots in arteries. researchgate.net Based on the scaffold of a known P2Y12 antagonist, AZD1283, a series of novel bicyclic pyridine (B92270) derivatives were designed and synthesized. nih.gov These compounds function by inhibiting the P2Y12 receptor on the surface of platelets. patsnap.com The inhibition of this receptor blocks ADP-mediated platelet activation and aggregation. nih.gov This antiplatelet effect is a cornerstone of therapy for acute coronary syndromes (ACS). patsnap.comfrontiersin.org The development of these antagonists addresses the limitations of earlier drugs, aiming for more consistent and effective platelet inhibition. nih.gov

Table 1: Prominent P2Y12 Receptor Antagonists

AntagonistClass/TypeMechanism of Action
ClopidogrelThienopyridine (Prodrug)Irreversibly binds to the P2Y12 receptor. wikipedia.org
PrasugrelThienopyridine (Prodrug)Irreversibly binds to the P2Y12 receptor. wikipedia.orgnih.gov
TicagrelorCyclopentyl-triazolo-pyrimidineReversibly binds to the P2Y12 receptor at a different site than ADP. frontiersin.org
CangrelorAdenosine triphosphate analogueA direct-acting, intravenous, reversible P2Y12 receptor antagonist. frontiersin.org

Antimitotic Activity and Tubulin Interactions (Analogue)

Beyond cardiovascular targets, other analogues of small heterocyclic compounds demonstrate significant antimitotic activity by interacting with tubulin. nih.gov Microtubules, which are dynamic polymers of α- and β-tubulin subunits, are essential for various cellular processes, including the formation of the mitotic spindle during cell division. nih.govresearchgate.net The disruption of microtubule dynamics is a proven strategy in cancer chemotherapy, as it can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. researchgate.net

A key mechanism of antimitotic agents is the inhibition of tubulin polymerization. nih.gov This prevents the formation of microtubules, which disrupts the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. researchgate.netnih.gov Various natural and synthetic compounds, acting as tubulin polymerization inhibitors, are explored for their potential as anticancer agents. nih.gov

Many of these inhibitors bind to the colchicine binding site on β-tubulin. nih.gov This binding interferes with the assembly of tubulin dimers into microtubules. nih.gov For example, a class of compounds known as arylthioindoles (ATIs) inhibit tubulin assembly by interacting with the colchicine site. nih.gov Similarly, isothiocyanates, found in cruciferous vegetables, are another class of compounds that have been shown to inhibit tubulin polymerization, although their mechanism may differ from other microtubule-binding agents. mdpi.com The potency of these inhibitors is often quantified by their IC50 value, which represents the concentration required to inhibit tubulin polymerization by 50%.

Table 2: Examples of Tubulin Polymerization Inhibitors (Analogues)

Compound/ClassTarget SiteReported Activity
Combretastatin A-4Colchicine SitePotent inhibitor of tubulin polymerization. researchgate.net
Arylthioindoles (ATIs)Colchicine SiteInhibit tubulin assembly and cancer cell growth. nih.gov
NocodazoleColchicine SiteA reversible inhibitor of tubulin polymerization. nih.gov
Isothiocyanates (ITCs)TubulinInhibit tubulin polymerization; structure-dependent activity. mdpi.com

The binding of an inhibitor to tubulin can induce significant conformational changes in the protein. These changes can prevent the tubulin dimers from adopting the correct spatial arrangement needed for the longitudinal and lateral contacts required to form a stable microtubule. Instead of forming functional microtubules, this interaction often leads to the formation of aberrant, non-functional tubulin oligomers or rings.

This alteration of protein conformation is the molecular basis for the inhibition of microtubule assembly. The binding event at sites like the colchicine site allosterically affects the interfaces between tubulin subunits, disrupting the delicate equilibrium of microtubule dynamics. nih.gov This disruption is ultimately what triggers the downstream effects of mitotic arrest and cell death, highlighting the importance of ligand-induced conformational changes in the therapeutic action of antimitotic agents.

Vasodilatory Properties (Analogue)

Analogues of this compound have demonstrated notable vasodilatory properties. A study investigating a series of N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid esters revealed that these compounds exhibit considerable vasodilatory effects. The screening of these synthesized nicotinate esters was conducted in vitro on the contractile response of vascular thoracic aorta smooth muscle from Wistar rats. All tested compounds in this class showed significant vasodilatory activity, with some specific derivatives displaying remarkable potency. nih.gov

The vasodilatory effects of these analogues are attributed to their ability to relax vascular smooth muscle, leading to the widening of blood vessels. This action is a key area of interest for the development of new therapeutic agents for cardiovascular conditions characterized by vasoconstriction.

Mechanism via Prostaglandin Release (Analogue)

The vasodilatory action of compounds structurally related to this compound is believed to be mediated, at least in part, by the release of prostaglandins. The vasodilating effect of nicotinic acid, a related compound, is largely dependent on an increased vascular formation of prostaglandins. nih.gov Research has shown that nicotinic acid-induced vasodilation is associated with a significant rise in the release of prostaglandin E (PGE). nih.gov Pretreatment with a prostaglandin synthesis inhibitor, such as naproxen, has been found to inhibit both the release of PGE and the subsequent increase in forearm blood flow following nicotinic acid administration. nih.gov

This mechanism involves the binding of nicotinic acid to specific receptors, which in turn activates prostaglandin synthase enzymes, leading to increased levels of circulating prostaglandins like PGD2 and PGE2. researchgate.net These prostaglandins then act on receptors in the smooth muscle cells of local capillaries, promoting vasodilation. researchgate.net It is plausible that analogues of this compound share this mechanism of action, contributing to their observed vasodilatory properties. Studies on nicotinic acid have shown that its administration in mice leads to a dose-dependent vasodilation that is associated with an increase in plasma PGD2 levels, and this effect can be blocked by aspirin. pnas.orgpnas.org

Influence on Calcium Ion Release (Analogue)

The influence of this compound analogues on calcium ion signaling is another area of pharmacological investigation. While direct evidence on the effect of these specific analogues on calcium ion release is limited, studies on structurally related dihydropyridine (B1217469) derivatives have shown that they can act as calcium channel blockers. nih.gov These compounds can inhibit the influx of extracellular calcium into vascular smooth muscle cells. This reduction in intracellular calcium concentration leads to muscle relaxation and subsequent vasodilation.

One study on a series of 2-[(arylsulfonyl)methyl]-4-aryl-5-cyano-1,4-dihydropyridine-3-carboxylic acid esters, which are structurally analogous, demonstrated both calcium channel blocking and positive inotropic activities in vitro. nih.gov The data indicated that the calcium channel blocking property of the lead compound was stereospecific. nih.gov This suggests that the vasodilatory effects of certain analogues may be linked to their ability to modulate calcium channels, thereby affecting intracellular calcium levels.

Pharmacological Interest in New Heterocyclic Compounds

There is significant pharmacological interest in new heterocyclic compounds, including those derived from or analogous to this compound. Heterocyclic structures are fundamental components of many biologically active molecules and approved drugs. The versatility of the pyridine ring, a core component of this compound, makes it a valuable scaffold in drug discovery.

The interest in these compounds stems from their potential to interact with a wide range of biological targets, leading to diverse pharmacological activities. For instance, the functionalization of the aminonicotinate core can lead to the development of novel therapeutic agents with applications in various disease areas. The exploration of new synthetic routes and the biological evaluation of these novel heterocyclic compounds are active areas of research, aiming to identify new drug candidates with improved efficacy and selectivity.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Building Block in Complex Molecule Synthesis

Ethyl 5-amino-2-methylnicotinate serves as a crucial precursor in the construction of fused heterocyclic systems. The amino and ester functionalities provide reactive sites for a variety of chemical transformations, enabling the synthesis of complex molecular architectures. For instance, the amino group can readily participate in condensation reactions, while the pyridine (B92270) nitrogen and the ester group can be involved in cyclization reactions to form fused ring systems.

One notable application is in the synthesis of pyridopyrazines and other related heterocyclic structures. The inherent reactivity of the aminonicotinate core allows for the construction of these elaborate molecules, which are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The development of novel synthetic methodologies utilizing this building block continues to expand the accessible chemical space for drug discovery programs.

Development of Therapeutic Agents

The structural motif of this compound is a key component in the design and synthesis of various therapeutic agents. By modifying its core structure, researchers have developed compounds with a range of biological activities, including anti-inflammatory, antimicrobial, antithrombotic, and anticancer effects.

Derivatives of aminonicotinic acid have shown potential as anti-inflammatory agents. While direct studies on this compound are limited, research on analogous structures provides compelling evidence for this application. For example, derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, which also feature an amino group adjacent to an ester, have been found to exhibit anti-inflammatory activity. nih.gov These compounds have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. nih.gov The structural similarity suggests that derivatives of this compound could be explored for similar anti-inflammatory properties. Further research into the synthesis and biological evaluation of such derivatives could lead to the discovery of novel anti-inflammatory drugs.

The nicotinic acid scaffold is present in several compounds with established antimicrobial properties. researchgate.net This has prompted investigations into the antimicrobial potential of various nicotinic acid derivatives. Acylhydrazones derived from nicotinic acid have demonstrated significant activity against Gram-positive bacteria and some fungi. nih.gov Although specific studies on the antimicrobial activity of this compound are not extensively documented, the general antimicrobial potential of the nicotinic acid class of compounds suggests that it could serve as a valuable starting point for the development of new antimicrobial agents. researchgate.net The synthesis of derivatives incorporating different pharmacophores onto the this compound backbone could yield compounds with potent and broad-spectrum antimicrobial activity.

Analogues of this compound have been successfully developed as potent antithrombotic agents. A notable example is the development of ethyl 6-aminonicotinate acyl sulfonamides, which act as antagonists of the P2Y12 receptor. The P2Y12 receptor plays a crucial role in platelet activation and aggregation, making it a key target for antithrombotic therapies.

In a study focused on lead optimization, shifting from a 5-chlorothienyl to a benzyl (B1604629) sulfonamide group significantly increased the potency of these compounds. The therapeutic index, a measure of the drug's safety, was found to be favorable for these analogues, indicating a good separation between the desired antithrombotic effect and the unwanted side effect of bleeding.

Compound TypeTargetKey Findings
Ethyl 6-aminonicotinate acyl sulfonamidesP2Y12 receptorPotent antagonists with a favorable therapeutic index, demonstrating a separation of antithrombotic effect and bleeding risk.

This research highlights the potential of the aminonicotinate scaffold in designing novel and effective antithrombotic drugs.

The development of anticancer agents based on analogues of this compound has shown considerable promise. One area of investigation involves the synthesis of ring analogues of potent antimitotic agents. For instance, derivatives of ethyl [(S)-5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl]carbamate have been synthesized and evaluated for their anticancer activity. While replacement of the 5-amino group with a 5(6H)-oxo group led to a significant decrease in activity, other modifications retained in vitro cytotoxicity at higher doses.

Another approach has been the synthesis of novel ethyl 4-oxo-2-iminothiazolidin-5-ylidene acetate (B1210297) derivatives. Several of these compounds have exhibited significant cytotoxicity against human liver and breast cancer cell lines in vitro.

Analogue ClassCancer Cell LinesKey Findings
Pyrido[3,4-b]pyrazine (B183377) derivativesVariousModifications to the core structure impact in vitro and in vivo anticancer activity.
Ethyl 4-oxo-2-iminothiazolidin-5-ylidene acetatesHepG2 (liver), MCF-7 (breast)Exhibited significant cytotoxicity, with some compounds showing high potency.

These findings underscore the utility of the aminonicotinate and related structures as a template for the design of new anticancer therapies.

Probes in Biochemical Assays

Substituted aminopyridines, including structures related to this compound, have been successfully employed as fluorescent probes in biochemical assays. nih.gov These probes are valuable tools for studying enzyme activity due to their high sensitivity and the ability for real-time monitoring. nih.gov

A notable application is in the development of fluorescent assays for fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system. nih.gov Assays using substituted 3- or 5-aminopyridines as substrates rely on the detection of fluorescence emitted after the amide bond is hydrolyzed by the enzyme. nih.gov These aminopyridine-based probes offer advantages such as higher fluorescence, better aqueous solubility, and a smaller size compared to other fluorescent reporters. nih.gov The nitrogen on the pyridine ring can also participate in hydrogen bonding, potentially aiding in the enzymatic hydrolysis. nih.gov The development of these novel fluorescent assays has proven to be significantly more sensitive than previously published methods. nih.gov

Drug-Likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The "drug-likeness" of a molecule is a qualitative concept used in drug design to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug in humans. This assessment is often guided by rules of thumb, such as Lipinski's Rule of Five, which examines key molecular descriptors.

For this compound (CAS 60390-42-3), the predicted drug-likeness parameters are favorable, suggesting its potential as a scaffold for drug development. scbt.com

Table 1: Predicted Drug-Likeness Properties of this compound
ParameterValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight180.21 g/mol≤ 500 g/molYes
LogP (octanol-water partition coefficient)1.62 (Predicted)≤ 5Yes
Hydrogen Bond Donors1 (from the amino group)≤ 5Yes
Hydrogen Bond Acceptors3 (2 from the ester group, 1 from the pyridine nitrogen)≤ 10Yes

Data for the table was generated using publicly available chemical property prediction tools based on the compound's structure.

The ADMET profile of a potential drug candidate is crucial for its success, as it determines the compound's fate in the body. In silico tools are widely used in the early stages of drug discovery to predict these properties, helping to identify and deprioritize compounds with unfavorable profiles.

A predicted ADMET profile for this compound, based on computational models, suggests a generally favorable profile for further development.

Table 2: Predicted ADMET Profile of this compound
ADMET PropertyPredicted OutcomeImplication
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityModerate to HighSuggests good potential for intestinal membrane permeation.
Distribution
Blood-Brain Barrier (BBB) PenetrationModerateMay cross the BBB, which could be advantageous or disadvantageous depending on the therapeutic target.
Plasma Protein BindingModerateA significant fraction is likely to be free in the plasma to exert its effect.
Metabolism
CYP450 2D6 InhibitionLikely Non-inhibitorLower potential for drug-drug interactions involving this key metabolic enzyme.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateLikely SubstrateSuggests potential for renal excretion.
Toxicity
AMES MutagenicityNon-mutagenicLow likelihood of causing DNA mutations.
hERG InhibitionLow RiskReduced potential for cardiac toxicity.

The data in this table is derived from in silico predictions from various ADMET prediction platforms and should be considered as indicative rather than definitive. Experimental validation is required to confirm these predictions.

Clinical Translation and Candidate Drug Development (Analogue)

The nicotinic acid scaffold is present in numerous approved drugs and clinical candidates, highlighting its therapeutic relevance. chemistryjournal.netresearchgate.net Derivatives of nicotinic acid have been investigated for a wide range of conditions, including dyslipidemia, inflammatory diseases, and cancer. nih.govnih.gov

While there are no publicly disclosed clinical trials specifically for analogues of this compound at present, the broader class of nicotinic acid derivatives continues to be a fertile ground for drug discovery. For instance, various substituted nicotinamides have been synthesized and evaluated for their anticancer properties. nih.gov The general strategy involves modifying the substituents on the pyridine ring to optimize potency, selectivity, and pharmacokinetic properties.

The development of drugs from a lead scaffold like this compound typically involves several stages:

Lead Optimization: Synthesis and testing of a library of analogues to improve the desired biological activity and ADMET properties.

Preclinical Development: In-depth in vitro and in vivo studies of the most promising analogue(s) to establish a safety and efficacy profile.

Clinical Trials: Evaluation of the candidate drug in humans through Phase I, II, and III trials to determine its safety, dosage, and effectiveness.

Given the favorable predicted drug-likeness and ADMET profile of this compound, it represents a promising starting point for the design of novel therapeutics. Future research may focus on the synthesis of amides, esters, and other derivatives from the amino and ester functional groups to explore a wider chemical space and identify compounds with clinical potential.

Applications in Materials Science and Other Fields

Reactivity and Solubility in Material Applications (Analogue)

The reactivity and solubility of aromatic diamines are critical parameters in the synthesis of high-performance polymers such as polyamides and polyimides. While specific data on Ethyl 5-amino-2-methylnicotinate in material applications is limited in publicly available literature, the properties of analogous compounds, particularly diaminopyridine derivatives, provide significant insights into its potential behavior in polymerization reactions and the characteristics of the resulting materials. The incorporation of a pyridine (B92270) ring into the polymer backbone is known to influence properties such as thermal stability, solubility, and mechanical strength.

Aromatic polyamides containing pyridine units are typically synthesized through polycondensation reactions between a diamine and a diacid chloride. The reactivity of the amino groups on the pyridine-based monomer is a key factor in achieving high molecular weight polymers. For instance, in the low-temperature solution polycondensation of 2,6-diaminopyridine (B39239) with aromatic diacid chlorides like isophthaloyl chloride and terephthaloyl chloride, the reaction proceeds to form polyamides. The reactivity of the diamine in this process influences the polymer chain growth and ultimately the final properties of the material.

The solubility of the resulting pyridine-containing polyamides is a significant advantage for their processing and application. Unlike many fully aromatic polyamides which are often insoluble or soluble only in strong acids, those containing pyridine moieties often exhibit enhanced solubility in common organic solvents. This improved solubility is attributed to the introduction of the polar pyridine ring and, in many cases, the presence of flexible ether linkages or bulky side groups that disrupt chain packing and reduce intermolecular forces.

Research has shown that polyamides and polyimides derived from pyridine-containing diamines are often soluble in aprotic polar solvents. The table below summarizes the qualitative solubility of a series of aromatic polyamides synthesized from a diamine containing a pyridine ring and various diacid chlorides.

SolventSolubility
N-Methyl-2-pyrrolidone (NMP)Soluble
N,N-Dimethylacetamide (DMAc)Soluble
N,N-Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (B87167) (DMSO)Soluble
m-CresolSoluble
Tetrahydrofuran (THF)Partially Soluble to Insoluble
Chloroform (CHCl₃)Insoluble

This table represents a general summary based on findings for various pyridine-containing aromatic polyamides. The actual solubility can vary depending on the specific polymer structure.

The data indicates that these types of polymers are readily dissolved in amide-type polar aprotic solvents, which is crucial for their solution-casting into films or spinning into fibers. researchgate.netmdpi.comresearchgate.netnih.gov The thermal properties of these polymers are also noteworthy, often exhibiting high glass transition temperatures and good thermal stability, making them suitable for high-performance applications. researchgate.netnih.gov

Further research into the polycondensation of specific analogues, such as those derived from 2,5-diaminopyridine, continues to highlight the utility of these monomers in creating processable, high-performance materials. The specific substitution pattern on the pyridine ring, as would be the case with an analogue of this compound, would further modulate the reactivity of the amine groups and the solubility and thermal properties of the resulting polymer.

Future Research Directions and Challenges

Exploration of Further Derivatization for Enhanced Bioactivity

The core structure of ethyl 5-amino-2-methylnicotinate is ripe for chemical modification to enhance its biological activity. Future research will undoubtedly focus on creating a diverse library of derivatives. The amino and ester functional groups, along with the pyridine (B92270) ring itself, are prime targets for derivatization.

Strategic modifications could include:

Acylation and Sulfonylation: The amino group can be readily acylated or sulfonylated to introduce a wide variety of substituents, potentially leading to new interactions with biological targets.

Alkylation and Arylation: N-alkylation or N-arylation of the amino group can modulate the compound's lipophilicity and steric bulk, which are critical factors for cell permeability and target binding.

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a range of amides, esters, or other bioisosteres. This can influence the compound's pharmacokinetic properties.

Ring Modification: While more complex, modifications to the pyridine ring itself, such as the introduction of additional substituents, could further refine the electronic and steric properties of the molecule.

Research has shown that various derivatives of the pyridine scaffold can exhibit a wide range of biological activities, including antimicrobial, antiviral, antioxidant, and anti-inflammatory effects. nih.gov For instance, in the development of pan-KRAS inhibitors, the introduction of a ring nitrogen to create a pyridine derivative resulted in a slight improvement in binding affinity. acs.org Similarly, efforts to optimize inhibitors of EZH2 involved modifying substituents on a related core structure to improve potency and metabolic stability. acs.org These examples underscore the principle that systematic derivatization is a powerful strategy for enhancing the bioactivity of heterocyclic compounds like this compound.

In-depth Mechanistic Studies of Biological Actions

While derivatization can yield compounds with enhanced potency, a thorough understanding of how these molecules exert their effects at a molecular level is crucial for rational drug design. Future research must include in-depth mechanistic studies to elucidate the mode of action of promising this compound derivatives.

Key areas of investigation should include:

Target Identification and Validation: For derivatives that show interesting activity in phenotypic screens, identifying the specific protein or pathway they interact with is a primary challenge. cea.fr Techniques such as affinity chromatography, photo-affinity labeling, and computational target prediction will be invaluable.

Enzyme Inhibition Kinetics: If a derivative is found to inhibit an enzyme, detailed kinetic studies are needed to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constants. This information is vital for understanding the potency and specificity of the compound. Pyridine derivatives have shown potential as inhibitors of key viral enzymes like DNA polymerase and reverse transcriptase. nih.gov

Structural Biology: Obtaining co-crystal structures of active derivatives bound to their biological targets can provide atomic-level insights into the binding mode. This information is invaluable for structure-based drug design, allowing for the rational optimization of lead compounds.

Cellular Pathway Analysis: Understanding how a compound affects cellular signaling pathways is essential. Techniques such as Western blotting, reporter gene assays, and transcriptomics can reveal the downstream effects of target engagement.

Development of Advanced Delivery Systems

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body in sufficient concentrations. Many promising compounds fail due to poor pharmacokinetic properties, such as low solubility or poor permeability across cell membranes. aaps.org The development of advanced drug delivery systems for potent derivatives of this compound will be a critical area of future research.

Potential delivery strategies include:

Chemical Delivery Systems (CDS): These systems involve the temporary modification of the drug molecule to enhance its delivery to a specific site, often the brain. For instance, a dihydropyridine (B1217469) ↔ quaternary pyridinium (B92312) salt type redox system has been explored for delivering drugs containing an amino group. nih.gov

Nanoparticle-based Systems: Encapsulating the drug in nanoparticles, such as micelles or liposomes, can improve its solubility, protect it from degradation, and enable targeted delivery. georgiasouthern.edu For example, micellar nanoparticles have been designed to release their drug cargo in the acidic environment of specific cellular compartments. georgiasouthern.edu

Prodrug Approaches: Converting the active molecule into an inactive prodrug that is metabolized to the active form in the body can overcome issues of poor absorption or rapid metabolism.

The selection of an appropriate delivery system will depend on the specific physicochemical properties of the derivative and the intended therapeutic application. aaps.org

Combinatorial Chemistry and High-Throughput Screening

The exploration of the vast chemical space around the this compound scaffold can be significantly accelerated by modern drug discovery technologies. Combinatorial chemistry, coupled with high-throughput screening (HTS), offers a powerful paradigm for the rapid synthesis and evaluation of large libraries of compounds. oxfordsciencetrove.com

The general workflow involves:

Library Design: A virtual library of derivatives is designed based on the core scaffold of this compound, incorporating a wide range of chemical diversity.

Combinatorial Synthesis: The designed library is then synthesized using automated or semi-automated methods. Both solid-phase and solution-phase synthesis techniques can be employed. oxfordsciencetrove.com

High-Throughput Screening (HTS): The synthesized library is screened against a panel of biological targets or in cell-based assays to identify "hits" – compounds that exhibit the desired activity. cea.fr HTS platforms allow for the rapid testing of thousands of compounds in a cost-effective manner. oxfordsciencetrove.com

Hit-to-Lead Optimization: The initial hits identified from the HTS campaign are then subjected to further chemical optimization to improve their potency, selectivity, and drug-like properties. cea.fr

Journals such as Combinatorial Chemistry & High Throughput Screening are dedicated to these areas of research, highlighting their importance in modern drug discovery. benthamscience.comwikipedia.orgbenthamscience.com

Sustainable Synthesis and Green Chemistry Approaches

In recent years, there has been a growing emphasis on the development of environmentally friendly and sustainable chemical processes. Future research on the synthesis of this compound and its derivatives should incorporate the principles of green chemistry.

Key areas for improvement include:

Use of Greener Solvents: Traditional organic solvents often have significant environmental and health impacts. Research should focus on replacing them with greener alternatives, such as water, supercritical fluids, or biodegradable solvents. skpharmteco.com The use of environmentally friendly tert-amyl alcohol has been demonstrated in the synthesis of nicotinamide (B372718) derivatives. nih.gov

Catalytic Methods: The use of stoichiometric reagents, which generate large amounts of waste, should be minimized. The development of efficient catalytic methods, particularly those using earth-abundant and non-toxic metals or enzymes, is highly desirable.

Enzymatic Synthesis: Biocatalysis using enzymes offers a highly selective and environmentally benign approach to chemical synthesis. For example, Novozym® 435 has been used to catalyze the synthesis of nicotinamide derivatives. nih.gov

Continuous-Flow Reactors: Continuous-flow microreactors can offer significant advantages over traditional batch processes, including improved reaction control, higher yields, and shorter reaction times, contributing to a more sustainable process. nih.gov

By embracing these green chemistry principles, the synthesis of these valuable compounds can be made more efficient, cost-effective, and environmentally responsible.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.